1-Adamantyl bromomethyl ketone chemical properties
1-Adamantyl bromomethyl ketone chemical properties
An In-Depth Technical Guide to 1-Adamantyl Bromomethyl Ketone: Properties, Synthesis, and Reactivity
Authored by: A Senior Application Scientist
Foreword
The adamantane cage, a rigid, tricyclic hydrocarbon, has long captured the fascination of chemists. Its unique steric and electronic properties have made it a valuable scaffold in medicinal chemistry and materials science.[1] When functionalized, this diamondoid structure imparts desirable characteristics such as high stability and lipophilicity to parent molecules. 1-Adamantyl bromomethyl ketone is a key intermediate that combines the distinctive adamantane moiety with a reactive α-haloketone functionality, opening a gateway to a diverse array of more complex adamantane derivatives. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 1-adamantyl bromomethyl ketone for researchers, scientists, and drug development professionals.
Physicochemical Properties
1-Adamantyl bromomethyl ketone is a colorless solid that is stable at room temperature.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇BrO | [2][3] |
| Molar Mass | 257.17 g/mol | [2][3] |
| Melting Point | 76-79 °C (lit.) | [2][3][4] |
| Boiling Point (Predicted) | 320.3 ± 15.0 °C | [2] |
| Density (Predicted) | 1.439 ± 0.06 g/cm³ | [2] |
| Flash Point | 61.1 °C | [2] |
| Storage Temperature | Room Temperature | [2] |
| CAS Number | 5122-82-7 | [2][3] |
Synthesis and Mechanistic Pathways
The most common and efficient synthesis of 1-adamantyl bromomethyl ketone involves the α-bromination of its precursor, 1-adamantyl methyl ketone.
Synthetic Protocol: α-Bromination of 1-Adamantyl Methyl Ketone
A widely employed method for this transformation utilizes N-bromosuccinimide (NBS) as the bromine source.[4]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-adamantyl methyl ketone (1.0 equivalent) in a mixed solvent system of petroleum ether and methanol.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 333 K or 60 °C) and maintain for 2 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
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Workup and Isolation: After the reaction is complete, cool the mixture and slowly pour it into ice-cold water with continuous stirring for about 10 minutes. The resulting solid product is collected by filtration.
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Purification: Wash the collected solid sequentially with distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone to yield pure 1-adamantyl bromomethyl ketone.[4]
Mechanistic Insights
The α-halogenation of ketones can proceed via different mechanisms depending on the reaction conditions (acidic, basic, or neutral). The use of NBS suggests a radical or an acid-catalyzed pathway. In the presence of a small amount of acid (often generated in situ), the reaction proceeds through an enol intermediate.[5]
The causality behind this experimental choice lies in the controlled and selective monobromination at the α-position. The enol form of the ketone acts as a nucleophile, attacking the bromine source.[5] Symmetrical ketones or those with only one enolizable carbon, like 1-adamantyl methyl ketone, are ideal substrates to ensure a single product.[5]
Caption: Synthetic workflow for 1-adamantyl bromomethyl ketone.
Key Reactions and Synthetic Utility
The synthetic utility of 1-adamantyl bromomethyl ketone stems from the reactivity of the α-haloketone moiety. This functional group has several electrophilic sites that can be targeted by nucleophiles.[6]
Nucleophilic Substitution at the α-Carbon
The primary mode of reactivity for 1-adamantyl bromomethyl ketone is nucleophilic substitution at the carbon atom bearing the bromine. Due to the presence of the adjacent electron-withdrawing carbonyl group, this carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6]
The reaction typically proceeds via an SN2 mechanism.[7] SN1 pathways are generally disfavored for α-halocarbonyl compounds because they would form a less stable carbocation at the α-position.[7] The use of less basic nucleophiles is generally preferred to avoid competing side reactions such as enolate formation, which can occur with strongly basic nucleophiles.[7]
General Protocol for Nucleophilic Substitution:
-
Reaction Setup: Dissolve 1-adamantyl bromomethyl ketone (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Addition of Nucleophile and Base: Add the desired nucleophile (e.g., a carboxylic acid, phenol, or thiol; 1.5 equivalents) and a mild base such as potassium carbonate (1.2 equivalents).[4]
-
Reaction Conditions: Stir the mixture at room temperature for approximately 3 hours, or until TLC analysis indicates the consumption of the starting material.[4]
-
Workup and Purification: The reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. The product can then be purified by column chromatography or recrystallization.
Caption: SN2 reaction mechanism at the α-carbon.
Spectroscopic Analysis
The rigid and highly symmetric nature of the adamantane cage provides distinct spectroscopic signatures.[1] The substitution at the 1-position (a bridgehead) maintains a C₃ᵥ symmetry, which simplifies the NMR spectra compared to substitution at the 2-position.[1]
| Spectroscopic Technique | Expected Features for 1-Adamantyl Bromomethyl Ketone |
| ¹H NMR | - The spectrum will be relatively simple due to the molecule's symmetry.[1]- A singlet corresponding to the two protons of the bromomethyl group (CH₂Br) is expected.- Several broad singlets or multiplets corresponding to the protons of the adamantyl cage will be observed.[1] |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O).- A signal for the bromomethyl carbon (CH₂Br).- Four distinct signals for the carbons of the adamantane cage, reflecting the C₃ᵥ symmetry. |
| Infrared (IR) Spectroscopy | - A strong absorption band characteristic of the carbonyl (C=O) stretch.- Characteristic C-H and C-C vibrational modes of the adamantane cage.[1] |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observable.- A prominent fragmentation pathway is the loss of the bromomethyl ketone group to form the stable 1-adamantyl cation.[1][8] |
Safety and Handling
1-Adamantyl bromomethyl ketone is classified as an irritant and should be handled with appropriate safety precautions.[2][3]
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352 |
| Eye Irritation | Category 2 (H319) | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335) - Respiratory system | P261, P271 |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2] A dust mask (type N95 or equivalent) is also recommended.[3]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store at room temperature in a tightly sealed container.[2]
-
In Case of Contact: If the substance comes into contact with the eyes, rinse immediately with plenty of water and seek medical advice.[2] In case of skin contact, wash thoroughly with soap and water. Contaminated clothing should be removed immediately.[2]
Conclusion
1-Adamantyl bromomethyl ketone is a valuable and versatile building block in organic synthesis. Its preparation is straightforward, and the reactivity of the α-haloketone functionality allows for the introduction of a wide range of substituents via nucleophilic substitution. The unique properties conferred by the adamantyl group make this compound and its derivatives of significant interest in the development of new pharmaceuticals and advanced materials. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its safe and effective use in research and development.
References
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ChemBK. (2024, April 9). 1-adamantyl bromomethyl ketone. Retrieved from [Link]
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JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011–5089.
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]
-
YouTube. (2019, January 9). Mechanism of alpha-halogenation of ketones. Retrieved from [Link]
- Boschman, L., et al. (2014). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Journal of The American Society for Mass Spectrometry, 25(10), 1746–1754.
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